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Compound of Interest

5-Methyl-1,3-thiazolidine
Compound Name:

hydrochloride
CAS No.: 33174-86-6
Cat. No.: B2519579

Get Quote

Executive Summary & Structural Logic

5-Methyl-1,3-thiazolidine HCI is a critical heterocyclic building block used in the synthesis of
peptide mimetics and pharmaceutical intermediates. Its structural integrity relies on the precise
positioning of the methyl group at the C-5 position.

In drug development, this compound is frequently confused with its regioisomers due to similar
boiling points and precursor availability. Nuclear Magnetic Resonance (NMR) is the definitive
method for distinguishing these isomers.

The Regiochemistry of Synthesis

Understanding the synthetic origin is the first step in spectral verification. The position of the
methyl group is "locked" by the choice of the aminothiol precursor, not the aldehyde.
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Caption: Synthetic origins of thiazolidine regioisomers. The target 5-Methyl isomer is
exclusively formed from 1-amino-2-propanethiol and formaldehyde.

Experimental Protocol: Sample Preparation

For reproducible spectral data, especially with the Hydrochloride (HCI) salt, strict adherence to
pH and solvent protocols is required.

Solvent Selection[1]

o Preferred:DMSO-d6 (Dimethyl sulfoxide-d6).

o Reasoning: The HCI salt is highly soluble. DMSO prevents rapid exchange of the
ammonium protons (

), allowing observation of the N-H signals which are diagnostic for the salt form.

 Alternative:D20 (Deuterium Oxide).[1]
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o Reasoning: Good solubility, but N-H protons will exchange and disappear. Chemical shifts
of

-protons (H-2, H-4) may shift upfield slightly due to pH dependency if the salt is not fully
buffered.

Preparation Workflow

e Massing: Weigh 10-15 mg of 5-Methyl-1,3-thiazolidine HCI.
e Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

o Reference: Ensure solvent contains TMS (Tetramethylsilane) or calibrate to the residual
DMSO pentet at 2.50 ppm (1H) / 39.5 ppm (13C).

e Acquisition:
o 1H-NMR: 16 scans, 1s relaxation delay.

o 13C-NMR: 512-1024 scans (proton decoupled).

Comparative Spectral Analysis

The following data highlights the diagnostic signals that distinguish the 5-Methyl target from its
2-Methyl and 4-Methyl isomers.

1H-NMR Comparative Table (in DMSO-d6)
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Feature

5-Methyl-1,3-
thiazolidine HCI
(Target)

2-Methyl-1,3-
thiazolidine (Alt 1)

4-Methyl-1,3-
thiazolidine (Alt 2)

Methyl Group

1.3-1.5 (d)Coupled to
H-5

1.5-1.7 (d)Coupled to
H-2

1.2-1.4 (d)Coupled to
H-4

4.2-4.5
(m/AB)Appears as AB

4.8-5.1 (g)Diagnostic

4.1-4.3 (m/AB)Similar

H-2 (S-C-N) Quartet due to Me
system or broad _ to 5-Me
. coupling
singlet
3.0-3.5 3.6-3.9 (m)Methi
.6-3.9 (m)Methine
H-4 (N-C-C) (m)Diastereotopic 2.8-3.2 (m)Methylene :
(shifted by Me)
methylene
3.6-4.0 (m)Methine
H-5 (C-C-9) _ m) 2.8-3.1 (m)Methylene  2.9-3.2 (m)Methylene
(shifted by Me)
NH Protons 9.0-10.0 (br)Visible in  2.0-3.0 (br) If free 9.0-10.0 (br) If HCI

HCI salt

base

salt

Key Diagnostic:

o 5-Methyl: The Methyl doublet couples to a proton in the 3.6-4.0 ppm range (H-5). H-2 is a

singlet or AB quartet (no methyl coupling).

o 2-Methyl: The H-2 proton is a distinct quartet at ~5.0 ppm.

o 4-Methyl: The Methyl doublet couples to a proton in the 3.6-3.9 ppm range (H-4), but H-5 is a

multiplet (methylene).

13C-NMR Comparative Table (in DMSO-d6)
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o 5-Methyl-1,3- 2-Methyl-1,3- ) o

Carbon Position ) o ] o Thiazolidine (Parent)

thiazolidine thiazolidine

~70-74 ppm ( ~65-68 ppm ( ~73 ppm (
C-2 (S-C-N)

) ) )

~52-55 ppm ( ~55 ppm ( ~57 ppm (
C-4 (N-C-C)

) ) )

~42-46 ppm ( ~32 ppm ( ~33 ppm (
C-5 (C-C-9)

) ) )
Methyl ~19-21 ppm ~22-25 ppm N/A

Key Diagnostic:

e In 5-Methyl-1,3-thiazolidine, C-5 is a methine carbon (~44 ppm), significantly downfield from
the unsubstituted C-5 methylene (~33 ppm) due to the

-effect of the methyl group.

e In 2-Methyl-1,3-thiazolidine, C-2 becomes a methine carbon.

Structural Validation Workflow

Use this decision tree to interpret your NMR data and confirm the identity of 5-Methyl-1,3-
thiazolidine HCI.
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Caption: Step-by-step NMR decision tree for distinguishing thiazolidine regioisomers.

Troubleshooting & Stability
Hygroscopicity
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The HCI salt is hygroscopic. Absorption of atmospheric water will appear as a growing singlet
at 3.33 ppm in DMSO-d6.

e Impact: Excess water can broaden the exchangeable
protons, merging them into the baseline.

e Solution: Dry the sample in a vacuum desiccator over
before dissolution.

Stereochemistry

5-Methyl-1,3-thiazolidine possesses a chiral center at C-5.

o Commercial Sources: Often supplied as a racemate (

)

 NMR Appearance: In an achiral environment (standard NMR solvents), enantiomers are
magnetically equivalent and will show a single set of peaks.

o Diastereomers: If the nitrogen is substituted with a chiral group (or if analyzing a derivative
like a thiazolidine-4-carboxylic acid), you may see signal doubling (diastereomeric splitting).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.rsc.org [rsc.org]
e 2. The Pherobase NMR: 2-Methylthiazolidine|2me-thiazolidine| C4HI9NS [pherobase.com]

e To cite this document: BenchChem. [Comparative Spectral Analysis Guide: 5-Methyl-1,3-
thiazolidine HCI]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2519579/docs#comparative-spectral-analysis-guide-
5-methyl-1-3-thiazolidine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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